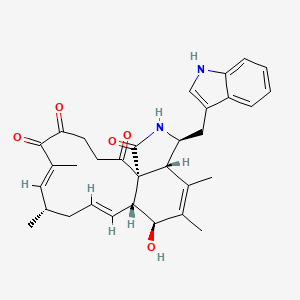

Chaetoglobosin G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chaetoglobosin G is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles and a macrocycle.

科学的研究の応用

Introduction to Chaetoglobosin G

This compound is a secondary metabolite derived from the fungus Chaetomium globosum, classified as a cytochalasan alkaloid. It has garnered attention due to its diverse biological activities, particularly its anti-tumor properties. Research has demonstrated that this compound exhibits significant potential in various scientific applications, including cancer treatment, antimicrobial activity, and ecological studies.

Anti-Tumor Activity

This compound has been extensively studied for its anti-cancer effects, particularly against non-small cell lung cancer (NSCLC) cells. A study published in Pharmazie revealed that this compound inhibits the proliferation of A549 lung cancer cells through the EGFR/MEK/ERK signaling pathway. The compound was shown to induce G2/M phase arrest in the cell cycle, which is crucial for inhibiting tumor growth. The study utilized techniques such as MTT assays, flow cytometry, and Western blotting to analyze cell cycle dynamics and protein expression related to apoptosis and autophagy .

Key Findings:

- Cell Proliferation Inhibition: this compound demonstrated a dose-dependent effect on A549 cells.

- Mechanism of Action: Induction of G2/M phase arrest by upregulating p21 and downregulating cyclin B1 proteins.

- Potential Targets: Transcriptome sequencing identified various molecular targets affected by this compound treatment.

Antimicrobial Properties

This compound exhibits notable antimicrobial properties. Research indicates that chaetoglobosins, including this compound, possess antifungal and antibacterial activities. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Applications in Antimicrobial Research:

- Fungal Infections: Effective against various fungal strains.

- Bacterial Infections: Demonstrated activity against resistant bacterial strains.

Ecological Applications

The ecological role of this compound and other chaetoglobosins has been explored in the context of their production by fungi. Studies suggest that these compounds play a role in fungal defense mechanisms and interactions with other microorganisms in their environment. The biosynthetic pathways of chaetoglobosins are being investigated to enhance production yields for both ecological and pharmaceutical applications .

Research Insights:

- Biosynthesis Regulation: Investigations into genes regulating chaetoglobosin production have revealed significant insights into optimizing yields for research and therapeutic use.

- Ecological Impact: Understanding how these metabolites function in nature can lead to better ecological management strategies.

Table 1: Biological Activities of this compound

Table 2: Mechanisms of Action

Case Study 1: Anti-Cancer Efficacy

A study focused on the effects of this compound on A549 cells demonstrated significant inhibition of cell growth through specific signaling pathways. The findings highlighted its potential as a therapeutic agent for lung cancer treatment.

Case Study 2: Antimicrobial Activity

Research has shown that this compound can inhibit the growth of pathogenic fungi and bacteria, suggesting its utility in developing new antimicrobial therapies.

化学反応の分析

Biosynthetic Reactions

Chaetoglobosin G originates from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. Key steps include:

-

Backbone assembly : Acetate and malonate units form the polyketide chain, while tryptophan contributes the indole moiety .

-

Macrocyclization : Intramolecular Diels-Alder cyclization of prochaetoglobosin intermediates forms the 13-membered ring .

-

Post-PKS modifications :

Structural Modifications Under Experimental Conditions

This compound undergoes controlled transformations in response to chemical treatments:

Oxidative Rearrangements

-

Epoxide hydrolysis : Under acidic conditions (pH 5.0), the 2′,3′-epoxy group opens to form chaetoglobosins V and Vb .

-

C-20 oxidation : Treatment with mild oxidants converts the C-20 methine to a carbonyl group, yielding derivatives like compound 4 .

Reductive Modifications

-

Δ⁶ double bond hydrogenation produces saturated analogs (e.g., compound 6 ) with altered bioactivity .

Table 2: Reaction Products from this compound

Biomimetic Transformations

This compound serves as a precursor for biosynthetic diversification:

-

Enzymatic hydroxylation : Fungal cultures supplemented with 8-Br-cAMP (4 mM) upregulate CgcheA expression, enhancing this compound production 3.2-fold .

-

pH-dependent isomerization : At neutral pH, spontaneous intramolecular transesterification generates chaetoglobosin U derivatives .

Enzymatic Regulation of Reactivity

-

LaeA/VeA complex : Silencing the global regulator CglaeA reduces this compound yields by 68% .

-

Transporter modulation : Overexpression of CgMfs1 (MFS transporter) increases extracellular this compound concentration to 298.77 mg/L .

Analytical Signatures in Reaction Monitoring

Key NMR features for tracking transformations:

特性

分子式 |

C32H36N2O5 |

|---|---|

分子量 |

528.6 g/mol |

IUPAC名 |

(1R,7E,9S,11E,13R,14S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,5,6,20-tetrone |

InChI |

InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25,28,30,33,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,28-,30+,32+/m0/s1 |

InChIキー |

COZBDBUQXIMMKP-RWFPWACCSA-N |

SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

異性体SMILES |

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |

正規SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。